molecular formula C11H13ClO2 B1604782 p-tert-Butylphenyl chloroformate CAS No. 33129-84-9

p-tert-Butylphenyl chloroformate

Cat. No. B1604782
CAS RN: 33129-84-9
M. Wt: 212.67 g/mol
InChI Key: TZHHLZDMODPXGC-UHFFFAOYSA-N
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Description

P-tert-Butylphenyl chloroformate is a chemical compound with the molecular formula C11H13ClO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of p-tert-Butylphenyl chloroformate consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass of the molecule is 212.673 Da .


Chemical Reactions Analysis

Chloroformates, including p-tert-Butylphenyl chloroformate, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . In addition, a study has shown that chloroformates can be used in the synthesis of N-substituted ureas and isocyanates .


Physical And Chemical Properties Analysis

P-tert-Butylphenyl chloroformate has a molecular weight of 212.67 . It has a boiling point of 252.2ºC at 760 mmHg and a density of 1.127g/cm3 .

Scientific Research Applications

Enhanced Mobility of Poly(3-hexylthiophene) Transistors

Research by Chang et al. (2004) in the field of materials science explored the use of chloroform as a solvent for poly(3-hexylthiophene) (P3HT) active layers in field-effect transistors. They found that using solvents with higher boiling points than chloroform, such as 1,2,4-trichlorobenzene, significantly improved field-effect mobilities of P3HT films (Chang et al., 2004).

Removal of Organophosphorus Pesticides from Water

Kamboh et al. (2016) developed a new amino-substituted p-tert-butylcalix[4]arene-based magnetic sporopollenin for the removal of toxic organophosphorus pesticides from contaminated water. This study demonstrated the efficiency of this new material in removing pesticides like chlorpyrifos and diazinon (Kamboh et al., 2016).

High-Performance Liquid Chromatographic Separation and Detection of Phenols

Landzettel et al. (1995) used 2-(9-anthrylethyl) chloroformate as a pre-column, fluorophoric derivatizing reagent for the separation and detection of various phenols. This approach was applied to industrial wastewater samples, demonstrating its effectiveness in environmental analysis (Landzettel et al., 1995).

Nitric Oxide Formation during Light-Induced Decomposition

Chamulitrat et al. (1993) found that light-induced decomposition of Phenyl N-tert-butylnitrone, a common spin trap in free radical research, leads to the formation of nitric oxide. This discovery has implications for understanding the effects of PBN in biological environments (Chamulitrat et al., 1993).

Modified Extraction Procedure for Gas-Liquid Chromatography

Thomann and Hill (1986) developed a modified extraction procedure using methyl tert-butyl ether, a safer solvent than chloroform or ether, for the extraction of metabolic organic acids. This method is significant for the identification of anaerobic bacteria (Thomann & Hill, 1986).

properties

IUPAC Name

(4-tert-butylphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHHLZDMODPXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067747
Record name Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester
Source EPA DSSTox
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-tert-Butylphenyl chloroformate

CAS RN

33129-84-9
Record name 4-(1,1-Dimethylethyl)phenyl carbonochloridate
Source CAS Common Chemistry
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Record name 4-tert-Butylphenyl chloroformate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-tert-butylphenyl chloroformate
Source European Chemicals Agency (ECHA)
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Record name 4-TERT-BUTYLPHENYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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